3-Methylbenzofuran-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbenzofuran-7-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a benzene ring fused to a furan ring. The presence of an amine group at the 7th position and a methyl group at the 3rd position makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzofuran-7-amine typically involves the construction of the benzofuran ring followed by the introduction of the amine group. One common method is the cyclization of 2-hydroxyphenylacetic acid derivatives, followed by amination. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Methylbenzofuran-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
3-Methylbenzofuran-7-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-Methylbenzofuran-7-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their function. The benzofuran ring can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without the methyl and amine groups.
3-Methylbenzofuran: Similar structure but lacks the amine group.
7-Aminobenzofuran: Similar structure but lacks the methyl group.
Uniqueness
3-Methylbenzofuran-7-amine is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-7-amine |
InChI |
InChI=1S/C9H9NO/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,10H2,1H3 |
InChI Key |
BHXIQTRDEFMSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.